molecular formula C15H18N2O2S B2914273 4-benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 1008698-17-6

4-benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2914273
CAS No.: 1008698-17-6
M. Wt: 290.38
InChI Key: XSSWEDXLBHLXJT-UHFFFAOYSA-N
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Description

4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, an oxolan-2-ylmethyl group, and a sulfanyl group attached to a dihydroimidazol-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting with the formation of the imidazol-5-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of thiol derivatives.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include potential use as a pharmacophore in drug discovery, where it may interact with specific molecular targets.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in binding to biological targets, leading to the development of novel drugs.

Industry: In the industrial sector, this compound could be used as an intermediate in the synthesis of various chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which 4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Benzyl-4-(oxolan-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

  • 4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Uniqueness: this compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds. Its sulfanyl group, in particular, adds a distinct reactivity profile that can be leveraged in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

5-benzyl-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14-13(9-11-5-2-1-3-6-11)16-15(20)17(14)10-12-7-4-8-19-12/h1-3,5-6,12-13H,4,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSWEDXLBHLXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(NC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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